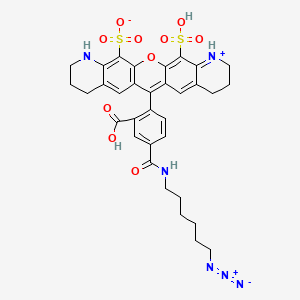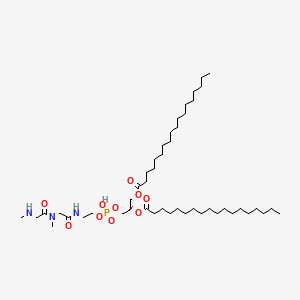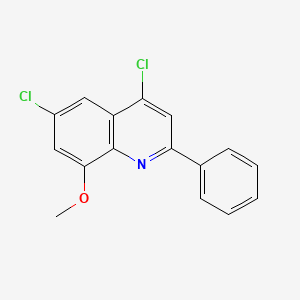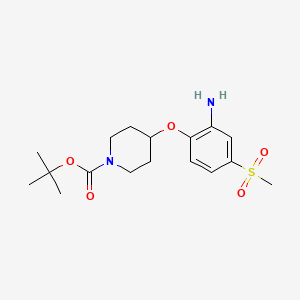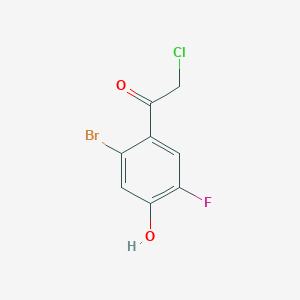
2'-Bromo-5'-fluoro-4'-hydroxyphenacyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Bromo-5’-fluoro-4’-hydroxyphenacyl chloride is a chemical compound with the molecular formula C8H5BrClFO2 and a molecular weight of 267.48 g/mol This compound is known for its unique structural properties, which include a bromine, fluorine, and hydroxyl group attached to a phenacyl chloride moiety
Métodos De Preparación
The synthesis of 2’-Bromo-5’-fluoro-4’-hydroxyphenacyl chloride typically involves multiple steps. One common method includes the bromination of 5-fluoro-2-hydroxyacetophenone, followed by chlorination to introduce the chloride group . The reaction conditions often require specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve large-scale synthesis with optimized reaction conditions to achieve cost-effectiveness and scalability .
Análisis De Reacciones Químicas
2’-Bromo-5’-fluoro-4’-hydroxyphenacyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can participate in oxidation-reduction reactions, leading to the formation of different products.
Coupling Reactions: This compound can be used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2’-Bromo-5’-fluoro-4’-hydroxyphenacyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in the modification of biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2’-Bromo-5’-fluoro-4’-hydroxyphenacyl chloride involves its functional groups. The bromine and chlorine atoms can participate in electrophilic substitution reactions, while the hydroxyl group can engage in hydrogen bonding and other interactions. These properties enable the compound to interact with various molecular targets and pathways, making it versatile in different applications .
Comparación Con Compuestos Similares
Similar compounds to 2’-Bromo-5’-fluoro-4’-hydroxyphenacyl chloride include:
5-Fluoro-2-hydroxyphenacyl bromide: This compound lacks the chloride group but shares similar reactivity due to the presence of bromine and fluorine atoms.
2-Bromo-5’-fluoro-2’-hydroxyacetophenone: This compound is structurally similar but does not have the chloride group, affecting its reactivity and applications.
Propiedades
Fórmula molecular |
C8H5BrClFO2 |
|---|---|
Peso molecular |
267.48 g/mol |
Nombre IUPAC |
1-(2-bromo-5-fluoro-4-hydroxyphenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H5BrClFO2/c9-5-2-7(12)6(11)1-4(5)8(13)3-10/h1-2,12H,3H2 |
Clave InChI |
SKNMXGVKPAWZSJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1F)O)Br)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


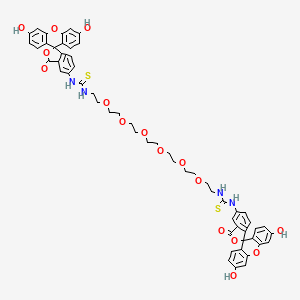
![{1-[3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B13717263.png)
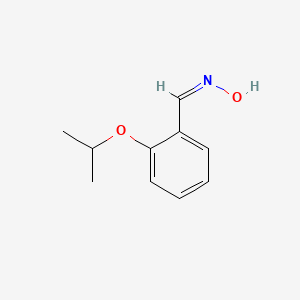
![3-({[2-(4-Methylphenyl)vinyl]sulfonyl}amino)propanoic acid](/img/structure/B13717275.png)
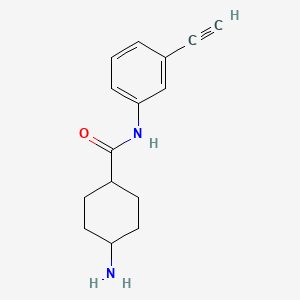
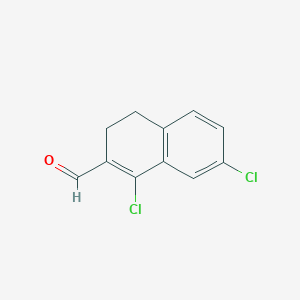

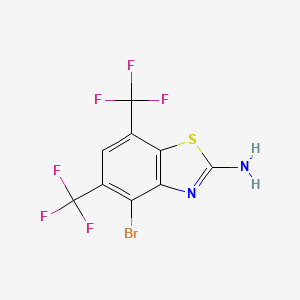
![Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid, methyl ester](/img/structure/B13717315.png)

